molecular formula C15H21N B11891366 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline

4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline

Katalognummer: B11891366
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: MIBIDSCXDOMICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a heterocyclic organic compound that belongs to the class of quinolines. This compound is characterized by its fused ring structure, which includes a benzene ring fused to a quinoline moiety. The presence of an ethyl group at the 4-position and the octahydro configuration indicates that the compound is partially hydrogenated, making it a saturated derivative of benzoquinoline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline typically involves the hydrogenation of benzoquinoline derivatives. One common method is the catalytic hydrogenation of 4-ethylbenzoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the unsaturated bonds in the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethylquinoline: Lacks the octahydro configuration, making it less saturated.

    1,2,3,4-Tetrahydroquinoline: Partially hydrogenated but lacks the ethyl group at the 4-position.

    Benzoquinoline: Fully unsaturated and lacks the ethyl group.

Uniqueness

4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific combination of partial hydrogenation and the presence of an ethyl group at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

4-ethyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline

InChI

InChI=1S/C15H21N/c1-2-16-11-5-8-14-13-7-4-3-6-12(13)9-10-15(14)16/h3-4,6-7,14-15H,2,5,8-11H2,1H3

InChI-Schlüssel

MIBIDSCXDOMICS-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC2C1CCC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.